molecular formula C17H21N3O2S B12473763 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine

1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine

Cat. No.: B12473763
M. Wt: 331.4 g/mol
InChI Key: HWZDSFBQXDTROS-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine is a synthetic compound belonging to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenylsulfonyl group and a pyridin-3-ylmethyl group.

Preparation Methods

The synthesis of 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine typically involves the reaction of piperazine with 4-methylphenylsulfonyl chloride and pyridin-3-ylmethyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or pyridinyl groups can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate the interactions of piperazine derivatives with biological targets such as enzymes and receptors.

    Medicine: The compound has potential therapeutic applications, including as an anti-parasitic agent and in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical and physiological effects. For example, it may act as an inhibitor of certain enzymes, blocking their activity and thereby affecting metabolic pathways.

Comparison with Similar Compounds

1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine can be compared with other similar compounds, such as:

    1-[(4-Methylphenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine: This compound has a thiophen-2-ylmethyl group instead of a pyridin-3-ylmethyl group, which may result in different biological activities and chemical reactivity.

    1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine: The position of the pyridinyl group is different, which can affect the compound’s binding affinity to molecular targets and its overall pharmacological profile.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C17H21N3O2S/c1-15-4-6-17(7-5-15)23(21,22)20-11-9-19(10-12-20)14-16-3-2-8-18-13-16/h2-8,13H,9-12,14H2,1H3

InChI Key

HWZDSFBQXDTROS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CN=CC=C3

solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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